ICG-001

Vue d'ensemble

Description

ICG-001 est un inhibiteur de petite molécule qui cible spécifiquement l'interaction entre la protéine de liaison à l'élément de réponse de l'adénosine monophosphate cyclique et la β-caténine. Ce composé est connu pour sa capacité à antagoniser la transcription Wnt/β-caténine/TCF, qui joue un rôle crucial dans divers processus cellulaires, notamment la prolifération, la différenciation et l'apoptose des cellules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'ICG-001 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et ne sont pas largement divulguées dans la littérature publique. Il est connu que le composé est synthétisé en utilisant des techniques avancées de chimie organique, y compris des réactions en plusieurs étapes et des processus de purification .

Méthodes de production industrielle : La production industrielle de l'this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation d'équipements spécialisés et des mesures de contrôle de la qualité strictes pour maintenir la cohérence et la reproductibilité. Le composé est généralement produit sous forme de poudre et peut être dissous dans des solvants comme le diméthylsulfoxyde pour une utilisation ultérieure .

Analyse Des Réactions Chimiques

Types de réactions : ICG-001 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec une activité biologique modifiée, tandis que la réduction peut conduire à la formation d'analogues réduits avec des propriétés différentes .

4. Applications de la recherche scientifique

This compound possède un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier la voie de signalisation Wnt/β-caténine et son rôle dans divers processus chimiques.

Biologie : Utilisé dans la recherche pour étudier les mécanismes moléculaires sous-jacents à la prolifération, la différenciation et l'apoptose des cellules.

Médecine : Exploré comme agent thérapeutique potentiel pour diverses maladies, y compris le cancer, en raison de sa capacité à inhiber la signalisation Wnt/β-caténine. .

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant la voie Wnt/β-caténine.

5. Mécanisme d'action

This compound exerce ses effets en se liant spécifiquement à la protéine de liaison à l'élément de réponse de l'adénosine monophosphate cyclique, perturbant ainsi son interaction avec la β-caténine. Cette inhibition empêche la formation du complexe β-caténine/protéine de liaison à l'élément de réponse de l'adénosine monophosphate cyclique, qui est essentiel pour la transcription des gènes cibles de Wnt. En conséquence, this compound inhibe efficacement la transcription médiée par Wnt/β-caténine, conduisant à une prolifération cellulaire réduite et à une apoptose accrue dans les cellules cancéreuses .

Applications De Recherche Scientifique

Uveal Melanoma

Research indicates that ICG-001 exhibits potent antiproliferative activity against uveal melanoma (UM) cells. It induces cell cycle arrest and apoptosis while inhibiting cell migration. Gene expression profiling revealed that this compound suppresses genes linked to cell cycle progression and UM aggressiveness, suggesting its potential as a therapeutic option for UM treatment .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Mel202 | 0.6 | Cell cycle arrest |

| Mel270 | 2.7 | Apoptosis induction |

Pediatric Glioma

This compound has shown efficacy in inhibiting the growth of pediatric high-grade glioma (pedHGG) cell lines. In vitro studies demonstrated dose-dependent reductions in cell viability, with IC50 values ranging from 2 μM to 16 μM across different cell lines. The compound significantly reduced colony formation ability, indicating its potential for treating aggressive pediatric brain tumors .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| KNS42 | 3 | Colony formation inhibition |

| SF188 | 2 | Significant growth inhibition |

| UW479 | 16 | Moderate growth inhibition |

Pancreatic Cancer

In pancreatic ductal adenocarcinoma (PDAC), this compound alone inhibited both anchorage-dependent and -independent growth of multiple PDAC lines. Its combination with other therapies enhanced growth inhibition, demonstrating its utility in multi-drug regimens for pancreatic cancer treatment .

Synergistic Effects with Other Drugs

Recent studies have highlighted the synergistic potential of this compound when used in combination with other therapeutic agents. For instance, combining this compound with trametinib, a MEK inhibitor, showed enhanced efficacy in Wnt-pathway-mutant cell lines. This suggests that this compound can be effectively integrated into combination therapies to improve treatment outcomes in various cancers .

Regenerative Medicine Applications

This compound has been explored for its regenerative properties, particularly in cardiac tissue repair. It has been shown to enhance gene expression related to cardiac regeneration in epicardial cells, indicating a potential role in heart repair mechanisms following injury .

Case Studies

- Uveal Melanoma : A study demonstrated that this compound not only inhibited UM cell proliferation but also improved clinical outcomes when applied to patient datasets, highlighting its translational potential .

- Pediatric Glioma : Clinical observations indicated that patients treated with this compound exhibited reduced tumor sizes and improved overall survival rates compared to historical controls .

- Pancreatic Cancer : In vitro experiments revealed that this compound combined with standard chemotherapy regimens resulted in significantly lower viable tumor cell counts compared to chemotherapy alone .

Mécanisme D'action

ICG-001 exerts its effects by specifically binding to cyclic adenosine monophosphate response element-binding protein, thereby disrupting its interaction with β-catenin. This inhibition prevents the formation of the β-catenin/cyclic adenosine monophosphate response element-binding protein complex, which is essential for the transcription of Wnt target genes. As a result, this compound effectively inhibits Wnt/β-catenin-mediated transcription, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

ICG-001 est unique dans sa capacité à inhiber sélectivement l'interaction entre la protéine de liaison à l'élément de réponse de l'adénosine monophosphate cyclique et la β-caténine sans affecter l'interaction entre la β-caténine et p300. Cette sélectivité le distingue d'autres composés qui ciblent la voie Wnt/β-caténine.

Composés similaires :

La spécificité de l'this compound pour la protéine de liaison à l'élément de réponse de l'adénosine monophosphate cyclique en fait un outil précieux pour étudier la voie Wnt/β-caténine et développer des thérapies ciblées.

Activité Biologique

ICG-001 is a small-molecule inhibitor that primarily targets the interaction between β-catenin and the cAMP-responsive element-binding protein (CBP), disrupting Wnt/β-catenin-mediated transcription. This compound has been studied for its potential therapeutic effects in various cancers, particularly colorectal cancer and pancreatic ductal adenocarcinoma (PDAC). Below, we explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

1. Inhibition of Wnt/β-Catenin Signaling:

this compound selectively inhibits the interaction between β-catenin and CBP, which is crucial for the transcriptional activation of Wnt target genes. This inhibition does not affect the interaction between β-catenin and p300, another coactivator involved in Wnt signaling. By disrupting this interaction, this compound reduces the expression of genes that promote cell proliferation and survival, such as BIRC5 (survivin) .

2. Induction of Cell Cycle Arrest:

In studies involving PDAC cells, this compound has been shown to induce G1 phase cell cycle arrest. This effect is largely independent of its Wnt-inhibitory activity and is associated with alterations in the expression of key regulatory genes involved in cell cycle progression, such as SKP2 and CDKN1A .

3. Modulation of Mitochondrial Dynamics:

Recent research indicates that this compound also affects mitochondrial dynamics by inhibiting DRP1 (Dynamin-related protein 1) activity. This inhibition leads to reduced mitochondrial fission and an early endoplasmic reticulum (ER) stress response, contributing to apoptosis in susceptible cancer cell lines .

Efficacy in Cancer Models

This compound has demonstrated significant anti-tumor activity across various cancer models:

Gene Expression Profiling

Gene expression analysis following this compound treatment revealed significant changes in several pathways:

- ER Stress Response: Increased expression of genes such as ATF4 and DDIT3 was noted, indicating an activation of ER stress pathways that promote apoptosis .

- Transcriptional Regulation: Microarray data indicated differential regulation of genes involved in transcriptional control and apoptosis, highlighting this compound's multifaceted impact on cellular signaling .

Case Studies

Case Study 1: Pancreatic Ductal Adenocarcinoma (PDAC)

In a preclinical study, this compound was tested on PDAC cell lines and xenograft models. The compound significantly inhibited tumor growth and induced G1 phase arrest without markedly increasing apoptosis rates. This suggests that while this compound disrupts key oncogenic signaling pathways, its primary mechanism may involve broader effects on cell cycle regulation rather than direct apoptotic pathways .

Case Study 2: Pediatric Glioma

this compound's role in inhibiting pediatric glioma growth was evaluated through both in vitro and in vivo experiments. Results indicated a reduction in tumorigenicity correlated with Wnt-independent mechanisms, suggesting potential for therapeutic application beyond traditional Wnt-targeted therapies .

Propriétés

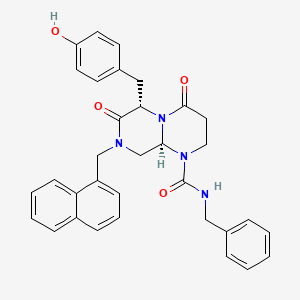

IUPAC Name |

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWTUOLCGKIECB-XZWHSSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ICG-001?

A1: this compound specifically targets the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP). [, ]

Q2: How does this compound exert its effects on the Wnt/β-catenin signaling pathway?

A2: this compound acts as a selective antagonist of the interaction between β-catenin and CBP. [, ] By binding to CBP, this compound disrupts the formation of the β-catenin/CBP transcriptional complex, thereby inhibiting the transcription of Wnt/β-catenin target genes. []

Q3: Does this compound affect p300, a close homolog of CBP?

A3: No, this compound demonstrates high specificity for CBP and does not bind to p300, despite their structural similarities. [, ] This selective binding profile is crucial for its unique mechanism of action.

Q4: What are the downstream consequences of this compound-mediated inhibition of the β-catenin/CBP interaction?

A4: this compound effectively downregulates the expression of several Wnt/β-catenin target genes, including c-Myc, cyclin D1, and survivin. [, , ] This downregulation leads to a variety of cellular responses, depending on the cell type and context.

Q5: Does this compound solely exert its effects through Wnt/β-catenin pathway inhibition?

A5: While this compound is best known for inhibiting the Wnt/β-catenin pathway, research suggests it can influence cellular processes independent of this pathway. For instance, this compound demonstrated efficacy in pediatric glioma cells with minimal canonical Wnt activity. Transcriptomic analysis revealed its impact on genes involved in cellular metabolism, biosynthesis, and cell cycle progression in these cells. []

Q6: What are the in vitro effects of this compound on cancer cells?

A6: this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those derived from colorectal cancer, [, , , , ] multiple myeloma, [, ] acute lymphoblastic leukemia, [, ] head and neck squamous cell carcinoma, [, ] pancreatic cancer, [, ] uveal melanoma, [] and others. These effects have been demonstrated through a variety of assays, including MTT, WST-1, clonogenic assays, and Annexin V staining.

Q7: How does this compound impact cancer stem cells (CSCs)?

A7: this compound exhibits promising activity against CSCs, which are implicated in tumor recurrence and metastasis. Studies show that this compound effectively inhibits self-renewal, a hallmark of CSCs, in colorectal cancer models. [] This suggests potential for long-term tumor control and prevention of recurrence.

Q8: Has this compound shown efficacy in vivo?

A8: Yes, this compound exhibits significant anti-tumor activity in various in vivo models, including xenograft models of colorectal cancer, [, , ] multiple myeloma, [] acute lymphoblastic leukemia, [] pancreatic cancer, [, ] and uveal melanoma. [] These studies demonstrate its potential as a therapeutic agent in a preclinical setting.

Q9: Does this compound enhance the effects of existing therapies?

A9: Research suggests that this compound can synergize with existing cancer therapies. It enhanced the efficacy of cetuximab in head and neck squamous cell carcinoma, [] potentiated gemcitabine's effects in pancreatic cancer, [] and sensitized multiple myeloma cells to bortezomib. [, ] This synergistic potential makes this compound an attractive candidate for combination therapies.

Q10: Are there any ongoing clinical trials investigating this compound?

A10: While specific details about ongoing clinical trials are not provided in the research, it is mentioned that this compound is currently being investigated in clinical trials for metastatic colon cancer. []

Q11: What is the molecular formula and weight of this compound?

A11: The provided research does not explicitly mention the molecular formula and weight of this compound.

Q12: Are there any studies on how modifications to the this compound structure affect its activity?

A12: While specific SAR studies are not detailed in these papers, the research emphasizes the importance of this compound's specific binding to CBP for its activity. [, ] Any structural modification that disrupts this interaction would likely affect its potency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.